molecular formula C8H7N2NaO2 B13765875 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt CAS No. 63589-07-1

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt

Cat. No.: B13765875
CAS No.: 63589-07-1
M. Wt: 186.14 g/mol
InChI Key: VHYNKARLJCQMHI-UHFFFAOYSA-M
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Description

This sodium salt derivative belongs to the pyridinecarbonitrile family, characterized by a 1,2-dihydropyridone core with substituents at positions 1, 4, and 6. Key features include:

  • Structure: A 1,2-dihydropyridone ring with a cyano group (CN) at position 3, hydroxyl (-OH) at position 6, and methyl (-CH₃) groups at positions 1 and 4. The sodium counterion enhances solubility in polar solvents.
  • Applications: Primarily used as an intermediate in azo dye synthesis due to its reactive hydroxyl group and electron-withdrawing cyano moiety .
  • Toxicity: The parent compound (non-sodium form) is reported as highly irritating, necessitating careful handling .

Properties

CAS No.

63589-07-1

Molecular Formula

C8H7N2NaO2

Molecular Weight

186.14 g/mol

IUPAC Name

sodium;5-cyano-1,4-dimethyl-6-oxopyridin-2-olate

InChI

InChI=1S/C8H8N2O2.Na/c1-5-3-7(11)10(2)8(12)6(5)4-9;/h3,11H,1-2H3;/q;+1/p-1

InChI Key

VHYNKARLJCQMHI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=O)N(C(=C1)[O-])C)C#N.[Na+]

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approach

One common approach involves the condensation of keto-aldehyde sodium salts with cyanoacetamide under basic aqueous conditions, followed by cyclization to form the dihydropyridine ring bearing the cyano and hydroxy substituents:

Step Reagents & Conditions Outcome Yield
1 2-methyl-3-oxobutanal sodium salt + 2-cyanoacetamide + piperidine/acetic acid in water, reflux at 20°C for 20 h Formation of 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 65-70%
2 Acidification with acetic acid, filtration, washing, drying Isolation of product as pale yellow solid

This method is supported by experimental data showing yields around 65.9% to 70% under mild aqueous reflux conditions with piperidine as a catalyst and acetic acid for precipitation.

Oxidation and Cyanation via Reissert Reaction

Another route involves oxidation of substituted pyridine derivatives followed by cyanation using sodium cyanide and dimethyl sulfate or dimethylcarbamoyl chloride via the Reissert reaction:

  • Starting from pyridinecarbaldehyde derivatives or substituted pyridines.
  • Oxidation with hydrogen peroxide (H2O2) to introduce oxo groups.
  • Cyanation with sodium cyanide (NaCN) and dimethyl sulfate under anhydrous conditions.
  • This method requires careful handling due to the use of explosive and highly toxic reagents.
  • The process is noted for its multiple steps, harsh conditions, and low overall yield (~33%) with significant waste generation.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Condensation & Cyclization 2-methyl-3-oxobutanal sodium salt, 2-cyanoacetamide Piperidine, Acetic acid, Water Reflux 20°C, 20 h 65-70% Mild conditions, aqueous, scalable
Oxidation + Reissert Reaction Pyridinecarbaldehyde derivatives H2O2, NaCN, Dimethyl sulfate Anhydrous, multiple steps ~33% Toxic reagents, complex, low yield
Pd-Catalyzed Coupling (for derivatives) Halogenated pyridines, boronic acids Pd catalyst, bases, solvents 100-220°C, microwave Variable Advanced derivatives, not direct sodium salt

Critical Analysis

  • The condensation and cyclization approach under aqueous conditions offers a practical and relatively high-yielding method for preparing the core pyridinecarbonitrile structure with hydroxy and methyl substituents.
  • The Reissert reaction-based cyanation method, while classical, suffers from safety concerns due to toxic and explosive reagents and lower overall yields.
  • Advanced palladium-catalyzed methods provide routes to complex derivatives but are less commonly used for the direct preparation of the sodium salt form.
  • Formation of the sodium salt typically involves neutralization of the acidic hydroxy-oxo pyridinecarbonitrile with sodium bases such as sodium hydride or sodium hydroxide, though specific protocols for this step are less frequently detailed in open literature.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research
Recent studies have highlighted the potential of derivatives of 3-pyridinecarbonitrile in cancer treatment. For instance, a series of novel 3-cyanopyridone/pyrazoline hybrids were synthesized to exhibit dual inhibition against EGFR and BRAFV600E, which are critical targets in cancer therapy. The sodium salt of precursor cyanopyridones was utilized in their synthesis to enhance yields without the need for complex purification processes. The most potent derivative demonstrated a GI50 value of 25 nM, outperforming established drugs like Erlotinib (GI50 = 33 nM) .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Pyridine derivatives are frequently used in the development of antiseptics and disinfectants. For example, cetylpyridinium chloride, derived from pyridine, is widely employed in oral care products due to its antimicrobial properties .

Agrochemical Applications

Pesticide Production
3-Pyridinecarbonitrile serves as a precursor for several agrochemicals. It is integral in synthesizing herbicides such as paraquat and diquat. The compound's derivatives can be modified to enhance their efficacy against specific pests while minimizing environmental impact .

Fungicides
The sodium salt form is also valuable in producing pyrithione-based fungicides. These compounds are effective against a range of fungal pathogens affecting crops .

Chemical Synthesis

Reagent in Organic Chemistry
In organic synthesis, the sodium salt of 3-pyridinecarbonitrile is used as a reagent for various reactions, including alkylation and acylation. Its basicity allows it to activate carboxylic acid chlorides and anhydrides effectively .

Synthesis of New Compounds
The compound has been employed in the synthesis of new chemical entities through transition-metal-free methods. For instance, it has been utilized alongside other carbonitriles to produce complex indole derivatives with potential pharmaceutical applications .

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalsAnticancer agents (EGFR/BRAFV600E inhibitors)High potency against cancer cells
Antimicrobial agents (e.g., cetylpyridinium chloride)Effective against pathogens
AgrochemicalsHerbicide production (paraquat, diquat)Targeted pest control with lower environmental impact
Fungicide production (pyrithione derivatives)Broad-spectrum efficacy against fungal pathogens
Chemical SynthesisReagent for organic reactionsVersatile use in synthesizing complex molecules
Transition-metal-free synthesis methodsEnvironmentally friendly synthetic pathways

Case Studies

  • Development of Anticancer Agents
    A study synthesized a series of 3-cyanopyridone derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the pyridone structure significantly influenced the anticancer activity, showcasing the importance of structure-activity relationships in drug design .
  • Pesticide Efficacy Trials
    Field trials demonstrated that formulations containing derivatives of 3-pyridinecarbonitrile exhibited enhanced efficacy compared to traditional pesticides. This was attributed to their specific mode of action targeting pest enzymes critical for survival .

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The hydroxyl and methyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The sodium salt in the target compound improves aqueous solubility, critical for dye synthesis . Electron-withdrawing groups (e.g., CN, NO₂) enhance reactivity in electrophilic substitution reactions, useful in dye formation .
  • Toxicity Profile: The target compound’s hydroxyl and sodium groups may reduce volatility but retain irritancy risks .

Biological Activity

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₉N₃NaO₂
  • Molecular Weight : 196.18 g/mol
  • IUPAC Name : Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinecarbonitrile

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity :
    • The compound has demonstrated significant antioxidant properties in various in vitro assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models .
  • Anti-inflammatory Effects :
    • Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in managing inflammatory diseases .
  • Anticancer Properties :
    • In vitro studies reveal that 3-pyridinecarbonitrile can induce apoptosis in cancer cell lines such as HepG2 and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties against neurodegenerative disorders. It appears to enhance neuronal survival and reduce apoptosis in models of oxidative stress-induced neurotoxicity .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultsReference
AntioxidantDPPH ScavengingIC50 = 25 µg/mL
Anti-inflammatoryCytokine InhibitionReduced TNF-alpha by 40%
AnticancerMTT AssayIC50 = 30 µM in HepG2 cells
NeuroprotectionNeuronal SurvivalIncreased viability by 50%

Synthesis and Derivatives

The sodium salt form of this compound is typically synthesized through the reaction of pyridine derivatives with appropriate nitriles under controlled conditions. The synthesis pathway often involves:

  • Alkylation Reactions : Using alkylating agents to modify the pyridine ring.
  • Hydration Processes : Converting nitriles to amides or other functional groups to enhance biological activity .

Potential Therapeutic Applications

Given its diverse biological activities, 3-pyridinecarbonitrile holds promise for various therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Neurodegenerative Disorders : The neuroprotective effects suggest potential use in treating conditions like Alzheimer's disease.
  • Inflammatory Diseases : Its anti-inflammatory properties could be beneficial in managing diseases such as rheumatoid arthritis and inflammatory bowel disease.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitrile stretch at ~2,220 cm⁻¹, carbonyl at ~1,680–1,720 cm⁻¹) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve substituent positions (e.g., methyl groups at δ 2.24–2.37 ppm in 1H^1H-NMR; carbonyl carbons at ~165–171 ppm in 13C^{13}C-NMR) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., molecular ion peaks matching C15_{15}H13_{13}N2_2O2_2Na) .

Advanced: How can contradictions in toxicity profiles between this compound and its precursors be resolved?

Methodological Answer:

  • Comparative QSAR Analysis : Use OECD guidelines to model toxicity. For example, the parent aromatic amine in is highly irritating, while derivatives may lack this property due to sodium salt stabilization. Validate via in vitro assays (e.g., skin irritation tests) .
  • Metabolite Tracking : Investigate metabolic pathways using LC-MS to identify reactive intermediates that may explain discrepancies .

Basic: What synthetic routes are reported for similar dihydropyridinecarbonitrile derivatives?

Methodological Answer:

  • Reflux Condensation : React precursors (e.g., thiouracil derivatives) with aldehydes in acetic anhydride/acetic acid under reflux, catalyzed by sodium acetate (yields ~68%) .
  • Crystallization Purification : Use DMF/water or ethanol for recrystallization to isolate pure products .

Advanced: How can stability issues in aqueous or acidic conditions be addressed?

Methodological Answer:

  • pH-Dependent Stability Studies : Monitor degradation via HPLC under varying pH (e.g., 1–13). Sodium salt forms may enhance solubility but reduce stability in acidic media; consider buffered formulations .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., stability up to 150°C) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (GHS Category 2 irritation) .
  • Emergency Measures : For ingestion, administer activated charcoal and seek immediate medical attention (H302, H315 warnings) .

Advanced: What computational methods predict reactivity or binding interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites (e.g., nitrile and carbonyl groups as reactive centers) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes inhibited by pyridine derivatives) using AutoDock Vina .

Basic: Which analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 254 nm (optimize mobile phase: acetonitrile/water) .
  • LC-MS/MS : Employ electrospray ionization (ESI+) for high sensitivity (e.g., LOD < 1 ng/mL) .

Advanced: How does the sodium salt form influence solubility and bioactivity?

Methodological Answer:

  • Solubility Studies : Compare logP values of sodium salt vs. free acid. Sodium salts typically exhibit higher aqueous solubility (e.g., >10 mg/mL in PBS) .
  • Pharmacokinetic Profiling : Assess bioavailability in rodent models; sodium salts may enhance absorption but require renal toxicity monitoring .

Basic: What purification techniques optimize yield and purity?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) to separate by polarity .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .

Advanced: What mechanistic insights exist for its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric assays. Pyridinecarbonitriles often act as competitive inhibitors .
  • ROS Scavenging Studies : Use DCFH-DA probes to evaluate antioxidant potential in cell lines (e.g., RAW 264.7 macrophages) .

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